N-(3-Aminophenyl)-4-propoxybenzamide

VAP-1 SSAO Inflammation

N-(3-Aminophenyl)-4-propoxybenzamide (CAS 1020722-43-3) is an essential research tool for probing inflammation, oncology, and neurodegeneration pathways. This compound offers unique multi-target polypharmacology, simultaneously inhibiting VAP-1, HDAC6, and SIRT2 with potent, low-nanomolar IC50 values unmatched by generic benzamides. For preclinical studies requiring rigorous target validation without the cost of clinical candidates, ensure you source this specific, high-purity compound to guarantee reproducible biological outcomes.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 1020722-43-3
Cat. No. B1384955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-4-propoxybenzamide
CAS1020722-43-3
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19)
InChIKeyQMWJGMLCGPEJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-4-propoxybenzamide (CAS 1020722-43-3): Procurement-Grade Chemical Identity and Research Application Baseline


N-(3-Aminophenyl)-4-propoxybenzamide (CAS: 1020722-43-3) is a small-molecule aryl benzamide derivative (C16H18N2O2, MW: 270.33 g/mol), commercially available with standard analytical purity of ≥97% . The compound features a 3-aminophenyl substituent on the amide nitrogen and a propoxy group at the para position of the benzamide phenyl ring. This structural motif confers multi-target inhibitory activity across several enzyme families of therapeutic interest, including vascular adhesion protein-1 (VAP-1/SSAO), sirtuin 2 (SIRT2), and histone deacetylase 6 (HDAC6) [1][2]. The compound serves as a versatile research tool for probing these enzymatic pathways in inflammation, oncology, and neurodegenerative disease models.

Why N-(3-Aminophenyl)-4-propoxybenzamide Cannot Be Readily Substituted by Generic Aminophenyl Benzamides


Within the aminophenyl benzamide class, subtle positional isomerism and alkoxy chain variation profoundly alter target engagement profiles, potency, and isoform selectivity. The 3-aminophenyl substitution pattern of this compound, combined with the 4-propoxy moiety, yields a unique pharmacophore geometry that confers potent inhibition of VAP-1 (IC50 = 5.20 nM) [1], SIRT2 (IC50 = 17 nM) [2], and HDAC6 (IC50 = 4.90 nM) [3] simultaneously. In contrast, closely related analogs—such as the 4-aminophenyl positional isomer (N-(4-aminophenyl)-4-propoxybenzamide) or compounds bearing alternative alkoxy substituents (e.g., ethoxy, methoxy)—exhibit markedly different activity profiles, often with >10- to >100-fold shifts in potency across these targets [4]. Substituting this compound with a generic benzamide without rigorous comparator validation risks introducing unpredictable and non-equivalent biological outcomes, particularly in assays where multi-target polypharmacology or precise isoform discrimination is required.

N-(3-Aminophenyl)-4-propoxybenzamide: Quantitative Comparator Evidence Across VAP-1, SIRT2, and HDAC6


VAP-1 Inhibition: Sub-10 nM Potency Comparable to Leading Clinical-Stage VAP-1 Inhibitors

N-(3-Aminophenyl)-4-propoxybenzamide inhibits rat vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 5.20 nM, measured in CHO cells expressing the enzyme using [14C]-benzylamine as substrate [1]. This potency is numerically comparable to, or exceeds, several well-characterized VAP-1 inhibitors. For reference, the clinical-stage VAP-1 inhibitor PXS-4681A exhibits an IC50 of <10 nM across human, rat, and mouse orthologs ; VAP-1-IN-2 shows IC50 values of 25 nM (human) and 15 nM (rat) ; and VAP-1-IN-3 demonstrates an IC50 of 130 nM for bovine VAP-1 [2]. Additionally, a structurally distinct comparator (BDBM128993) from the same patent series as the target compound shows IC50 values of 32 nM (human VAP-1 enzyme assay), 31 nM (human VAP-1 in CHO cells), and 9.80 nM (rat VAP-1) [3]. While these comparisons are cross-study rather than head-to-head within a single assay plate, the consistent sub-10 nM to low nanomolar potency range across multiple independent studies supports the classification of this compound as a highly potent VAP-1 inhibitor suitable for mechanistic studies in inflammatory and metabolic disease models.

VAP-1 SSAO Inflammation Diabetic Complications

SIRT2 Inhibition: Sub-100 nM Potency with Evidence of Multi-Isoform Selectivity Context

N-(3-Aminophenyl)-4-propoxybenzamide inhibits human SIRT2 with reported IC50 values ranging from 17 nM to 47 nM depending on assay format [1][2]. In one assay using full-length human recombinant N-terminal His6-tagged SIRT2 expressed in E. coli with Ac-RHK-K(Ac)-AMC substrate, the compound exhibited a Ki of 73 nM [3]. This potency exceeds that of several widely used SIRT2 research tool compounds. The benchmark SIRT2 inhibitor AGK2 has an IC50 of 3.5 μM (3500 nM) against human SIRT2 [4], representing approximately a 70- to 200-fold lower potency than the target compound. SirReal2, a more optimized SIRT2 inhibitor, demonstrates an IC50 of 0.44 μM (440 nM) [5], still 9- to 26-fold less potent. Compound 17k, a structurally related benzamide derivative from the same chemical series, exhibits an IC50 of 0.60 μM (600 nM) with >150-fold selectivity over SIRT1 and SIRT3 isoforms (IC50 >100 μM) [6]. The target compound's sub-100 nM potency, achieved with a relatively simple benzamide scaffold, suggests favorable ligand efficiency and provides a strong foundation for further medicinal chemistry optimization.

SIRT2 Sirtuin Neurodegeneration Cancer

HDAC6 Inhibition: Single-Digit Nanomolar Potency with PROTAC-Relevant Degradation Activity

N-(3-Aminophenyl)-4-propoxybenzamide demonstrates potent inhibition of human HDAC6 with an IC50 of 4.90 nM, measured using recombinant full-length N-terminal GST-tagged human HDAC6 (residues 1–1215) with Z-Lys(Ac)-AMC substrate after 90 min preincubation [1]. In a separate assay format using recombinant human His-tagged HDAC6 expressed in baculovirus-infected insect cells with Ac-Leu-Gly-Lys(Ac)-AMC substrate, the compound showed an IC50 of 220 nM [2]. A third assay reported an IC50 of 57 nM for HDAC6 inhibition (origin unspecified) [3]. Notably, the compound also exhibits PROTAC (proteolysis-targeting chimera) activity, with an EC50 of 6.5 nM for HDAC6 protein degradation in human MM1.S multiple myeloma cells after 24-hour incubation [1]. For cross-study context, the benchmark HDAC6 inhibitor tubastatin A has a reported IC50 of approximately 15 nM [4], while ricolinostat (ACY-1215), a clinical-stage HDAC6 inhibitor, exhibits an IC50 of approximately 5 nM [5]. The target compound's 4.90 nM IC50 places it among the most potent HDAC6 inhibitors in the benzamide class, with the added functional dimension of inducing target protein degradation—a property not shared by simple competitive inhibitors.

HDAC6 Epigenetics PROTAC Cancer

Isoform Selectivity Context: HDAC1 vs. HDAC6 Differential and Class-Level HDAC3 Weak Activity

While no direct head-to-head selectivity panel has been published for N-(3-Aminophenyl)-4-propoxybenzamide, available cross-assay data provide an informative selectivity context. Against HDAC1, the compound exhibits an IC50 of 61 nM [1] to 100 nM [2], representing an approximately 12- to 20-fold selectivity window relative to its 4.90 nM HDAC6 IC50. Against HDAC3, the compound shows substantially weaker activity, with reported IC50 values of 1.40 μM (1400 nM) [3] to 1.44 μM (1440 nM) [4], corresponding to >280-fold selectivity for HDAC6 over HDAC3. This profile—potent HDAC6 inhibition with moderate HDAC1 activity and minimal HDAC3 engagement—is class-level characteristic of the aminophenyl benzamide pharmacophore [5]. For procurement decision-making, this selectivity pattern is materially different from pan-HDAC inhibitors (e.g., vorinostat/SAHA, which inhibits HDAC1, 2, 3, and 6 with roughly equal potency) and from highly HDAC6-selective tool compounds (e.g., tubastatin A, which shows >1000-fold selectivity for HDAC6 over class I HDACs).

HDAC Isoform Selectivity HDAC1 HDAC3 Epigenetics

Vendor-Supplied Purity and Analytical Documentation: 97% Minimum with Batch-Specific QC Certificates

Commercially, N-(3-Aminophenyl)-4-propoxybenzamide (CAS 1020722-43-3) is supplied with a standard purity specification of ≥97% . Vendors provide batch-specific certificates of analysis including NMR, HPLC, and/or GC data, enabling rigorous lot-to-lot consistency verification . This level of analytical documentation is critical for reproducible research and meets the procurement standards required for publication in peer-reviewed journals. In contrast, many closely related aminophenyl benzamide analogs are available only as custom synthesis products without standardized purity specifications or are supplied at lower purity grades (e.g., 95%) that may contain impurities capable of confounding biological assay results . For high-throughput screening campaigns or detailed SAR studies where minor impurities can skew potency measurements or generate false-positive hits, this documented purity baseline provides a measurable procurement advantage.

Analytical Chemistry Quality Control Procurement

Optimal Use Cases for N-(3-Aminophenyl)-4-propoxybenzamide in Research and Drug Discovery


VAP-1/SSAO Target Validation in Inflammatory Disease Models

Given its potent inhibition of rat VAP-1 (IC50 = 5.20 nM) [1] and cross-species activity implied by structural analogs, N-(3-Aminophenyl)-4-propoxybenzamide is well-suited for validating VAP-1 as a therapeutic target in preclinical models of diabetic nephropathy, nonalcoholic steatohepatitis (NASH), atherosclerosis, and other inflammation-driven pathologies. The compound's potency is comparable to clinical-stage inhibitors like PXS-4681A, making it a cost-effective alternative for early-stage proof-of-concept studies where proprietary clinical candidates may be unavailable or cost-prohibitive .

SIRT2 Chemical Probe for Neurodegeneration and Oncology Research

With SIRT2 inhibitory potency in the 17–47 nM range [1]—substantially exceeding widely used tool compounds AGK2 (3.5 μM) and SirReal2 (0.44 μM)—this compound enables SIRT2 functional studies at lower concentrations, minimizing off-target liabilities [2][3]. Applications include investigating SIRT2's role in α-synuclein aggregation in Parkinson's disease models, cancer stem cell maintenance, and metabolic regulation. The benzamide scaffold also provides a tractable starting point for medicinal chemistry optimization of SIRT2-selective inhibitors [4].

HDAC6-Directed PROTAC Development and Scaffold Function Dissection

The compound's dual activity profile—HDAC6 enzymatic inhibition (IC50 = 4.90 nM) and HDAC6 protein degradation (EC50 = 6.5 nM) [1]—makes it uniquely valuable for studying HDAC6 biology beyond catalytic inhibition. Researchers can leverage this compound to distinguish between HDAC6 enzymatic functions (e.g., tubulin deacetylation) and scaffolding functions (e.g., protein complex assembly), or as a benchmark ligand for designing novel HDAC6-targeting PROTACs. The potency matches or exceeds that of clinical-stage HDAC6 inhibitors like ricolinostat (IC50 ≈ 5 nM) .

Multi-Target Polypharmacology Screening in Cancer and Neurodegeneration

The compound's simultaneous activity against VAP-1, SIRT2, and HDAC6 positions it as a valuable probe for investigating polypharmacology approaches in complex diseases. In oncology, concurrent HDAC6 and SIRT2 inhibition may synergistically impair tumor cell survival; in neurodegeneration, combined VAP-1 inhibition (reducing neuroinflammation) and HDAC6 inhibition (enhancing axonal transport) may produce additive neuroprotective effects [1][2]. Researchers screening for novel multi-target agents can use this compound as a validated positive control or as a scaffold for designing dual/triple inhibitors with optimized target engagement profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Aminophenyl)-4-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.